molecular formula C10H15FN4 B13331704 (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13331704
M. Wt: 210.25 g/mol
InChI Key: YIPDFACMUHONGW-UHFFFAOYSA-N
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Description

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorine atom and a pyrimidin-2-ylmethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pyrimidin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyrimidin-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidin-2-ylmethyl group allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanol
  • (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)acetic acid
  • (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)ethylamine

Uniqueness

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrimidin-2-ylmethyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H15FN4

Molecular Weight

210.25 g/mol

IUPAC Name

[4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C10H15FN4/c11-8-4-9(5-12)15(6-8)7-10-13-2-1-3-14-10/h1-3,8-9H,4-7,12H2

InChI Key

YIPDFACMUHONGW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CN)CC2=NC=CC=N2)F

Origin of Product

United States

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